Dbco-amine tfa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

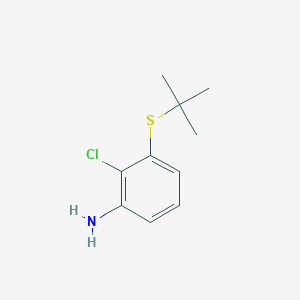

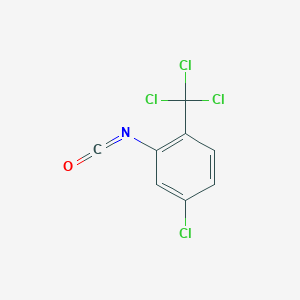

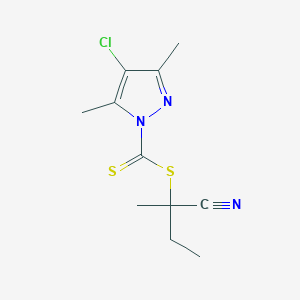

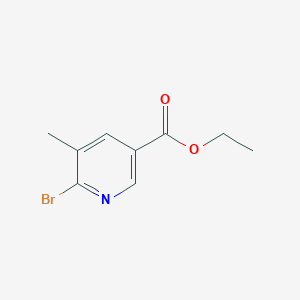

Dbco-amine TFA salt is a simple building block containing a DBCO moiety and an amine group . In the presence of activators such as EDC or HATU, this reagent can be used to derivatize carboxyl groups or activated esters (e.g. The NHS ester) through a stable amide bond .

Synthesis Analysis

The synthesis of dibenzoazacyclooctyne (DBCO) has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% . The conjugation reaction between an antibody and an oligonucleotide was performed using a state-of-the-art copper-free click chemistry reaction between DBCO and an azide .Molecular Structure Analysis

Dbco-Amine TFA has a molecular formula of C20H17F3N2O3 . Its InChI is 1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) .Chemical Reactions Analysis

Dbco-amine TFA is widely used in strain-promoted copper-free click reactions . An efficient approach has been reported to render a switch in click reactivity of DBCO from azide to amine substrates by using silver catalysts .Physical And Chemical Properties Analysis

Dbco-Amine TFA has a molecular weight of 390.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Radiopharmaceuticals in PET Imaging

Dbco-Amine TFA: is utilized in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. A derivative, 18F-TEG-DBCO , has been developed for copper-free click labeling of biomolecules . This allows for non-invasive in vivo imaging to observe processes and pharmacokinetics of radiolabeled biomolecules, offering a method with high specificity and excellent yields under mild conditions .

Cancer Immunotherapy

In cancer immunotherapy, Dbco-Amine TFA is used for site-specific modification of antibodies. For instance, the DEC205 antibody, which targets dendritic cells, can be modified with DBCO for polymer conjugation . This bioorthogonal chemistry enables the design of multifunctional polymer-based vectors for DNA vaccines, potentially enhancing the immune system’s ability to combat tumor cells .

Drug Delivery Systems

The compound plays a crucial role in the design of targeted drug delivery systems. By facilitating the attachment of drugs to specific biological targets, Dbco-Amine TFA enhances the precision of drug delivery, potentially reducing side effects and improving therapeutic outcomes .

Bioimaging Agents

Dbco-Amine TFA: is also significant in the development of bioimaging agents. Its properties allow for the creation of agents that can bind to specific biological structures, aiding in the visualization of cellular and molecular processes .

Bioorthogonal Chemistry

The strain-promoted azide–alkyne cycloaddition (SPAAC) reactions utilize Dbco-Amine TFA due to its high reaction activity. This bioorthogonal approach avoids the biotoxicity caused by copper (I) catalysts, making it safer for biological applications .

Enzymatic Labeling

Dbco-Amine TFA: is involved in enzymatic strategies for labeling proteins and peptides. For example, bacterial transglutaminase can be used to incorporate DBCO moieties into proteins, which can then be labeled in a bioorthogonal manner .

Synthesis of Fluorine-18 Prosthetic Groups

The compound is integral in the synthesis of 18F-prosthetic groups , which are used for indirect labeling of sensitive biomolecules. This method respects the multitude of functional groups in bioactive compounds, allowing for mild reaction conditions during labeling .

Polymer Conjugation for Nanomedicine

In the field of nanomedicine, Dbco-Amine TFA enables the conjugation of polymers to antibodies or other targeting molecules. This is crucial for creating nanoparticles that can selectively accumulate in tumor tissues for therapeutic or diagnostic purposes .

Mecanismo De Acción

Target of Action

Dbco-Amine TFA, also known as DBCO-amine TFA, plays a crucial role in pharmaceutical research and development, particularly in designing targeted drug delivery systems and bioimaging agents . It is a versatile bioconjugation reagent that features a dibenzocyclooctyne (DBCO) functional group . This strained alkyne moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions .

Mode of Action

The mode of action of Dbco-Amine TFA involves a copper-free click chemistry reaction, specifically a strain-promoted azide–alkyne cycloaddition (SPAAC) . The DBCO group in the compound can undergo SPAAC with molecules containing azide groups . This reaction is fast, specific, and occurs under aqueous conditions without the need for toxic catalysts .

Biochemical Pathways

Dbco-Amine TFA is involved in the biochemical pathway of strain-promoted azide–alkyne cycloaddition (SPAAC) . This pathway allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .

Pharmacokinetics

It is known that the compound can be prepared within a total reaction time of 60 minutes, including purification . This suggests that the compound has a relatively quick synthesis time, which could potentially influence its pharmacokinetic properties.

Result of Action

The result of Dbco-Amine TFA’s action is the formation of a stable chemical bond with azide-bearing molecules . This allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .

Action Environment

The action of Dbco-Amine TFA is influenced by the presence of azide-bearing molecules, as the DBCO group in the compound undergoes SPAAC with these molecules . The reaction is copper-free, avoiding the potential toxicity issues caused by copper ions and making the reaction conditions milder and more environmentally friendly . The compound is usually soluble in most organic solvents, such as DCM, DMF, DMSO, THF, etc .

Safety and Hazards

In case of eye contact with Dbco-amine TFA, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention .

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQWCTLOLOBAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dbco-Amine TFA | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.